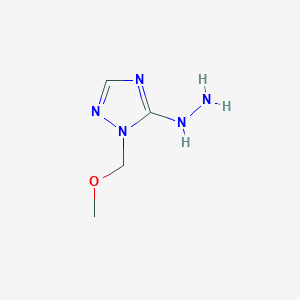

5-Hydrazino-1-(methoxymethyl)-1h-1,2,4-triazole

Description

Properties

IUPAC Name |

[2-(methoxymethyl)-1,2,4-triazol-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O/c1-10-3-9-4(8-5)6-2-7-9/h2H,3,5H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJFHXTYELVMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Approaches to 1,2,4-Triazole Synthesis

- Direct cyclization of hydrazine with formamide or formyl derivatives : Hydrazine reacts with formamide or diformylhydrazine intermediates under controlled heating to form the 1,2,4-triazole ring with high yield and purity.

- Use of amidines, amidrazones, or hydrazones as nitrogen sources : These intermediates facilitate regioselective formation of substituted triazoles using oxidative cyclization or condensation methods.

- Functional group introduction via substitution or protection-deprotection strategies : Methoxymethyl groups are typically introduced by alkylation of the triazole nitrogen or by using methoxymethyl-protected intermediates.

Specific Preparation Methodology for 5-Hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole

Starting Materials and Key Intermediates

- Hydrazine or hydrazine hydrate : Provides the hydrazino nitrogen atoms essential for ring formation.

- Formamide or formyl derivatives : Serve as carbon and nitrogen sources for the triazole ring.

- Methoxymethylating agents : Such as methoxymethyl chloride or methoxymethyl ethers, used to introduce the methoxymethyl substituent at N-1.

Stepwise Synthesis Outline

Detailed Reaction Conditions and Mechanistic Insights

Cyclization of Hydrazine and Formamide

- Reaction temperature : 160–180°C optimal for cyclization without decomposition.

- Molar ratio : At least 4 equivalents of formamide per hydrazine to suppress side reactions.

- Addition technique : Slow addition of hydrazine to hot formamide below the liquid surface as a fine stream to keep hydrazine concentration low, minimizing side reactions.

Methoxymethylation

- Base selection : Mild bases like potassium carbonate or sodium hydride facilitate selective N-alkylation.

- Solvent : Aprotic solvents such as dimethylformamide or tetrahydrofuran preferred.

- Temperature : Typically room temperature to 50°C to control reaction rate and selectivity.

Hydrazino Group Introduction

- Route 1 : Halogenation at C-5 (e.g., bromination) followed by nucleophilic substitution with hydrazine hydrate.

- Route 2 : Reduction of nitro-substituted triazoles to hydrazino derivatives using reducing agents like SnCl2 or catalytic hydrogenation.

- Reaction monitoring : TLC or HPLC to ensure complete conversion and minimal side products.

Yield and Purity Data from Literature

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Excess formamide is critical during cyclization to suppress formation of undesired 4-amino-1,2,4-triazole byproducts.

- Slow hydrazine addition below the surface of hot formamide maintains low intermediate concentrations, enhancing yield and purity.

- Methoxymethylation requires careful control of base and temperature to avoid multiple alkylations or ring opening.

- Hydrazino substitution is best performed via halogenated intermediates to ensure regioselectivity at the 5-position.

- Purification by recrystallization from solvents like ethyl acetate or methyl ethyl ketone effectively removes residual reagents and impurities.

The preparation of 5-Hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole is accomplished through a multi-step synthetic route starting from hydrazine and formamide to form the 1,2,4-triazole core, followed by selective methoxymethylation at N-1 and hydrazino group introduction at C-5. The process is optimized by controlling reagent ratios, reaction temperatures, and addition rates to maximize yield and purity. Purification through recrystallization ensures a high-quality final product suitable for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazino-1-(methoxymethyl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives, including 5-hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole, have been studied for their potential as antimicrobial agents. Research indicates that compounds containing the triazole ring exhibit significant antifungal and antibacterial activities. For instance, studies have shown that modifications of triazole derivatives can lead to improved efficacy against pathogens such as Mycobacterium tuberculosis and various fungal species .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. The incorporation of hydrazine functionalities has been linked to enhanced biological activity against cancer cell lines. For example, research on 1,2,4-triazole derivatives has demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Neuroprotective Effects

Triazoles have also been investigated for their neuroprotective properties. Compounds like 5-hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole may play a role in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and exhibiting antioxidant properties .

Agricultural Applications

Fungicides and Herbicides

The triazole class is well-known for its use in agriculture as fungicides and herbicides. Triazoles inhibit the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity. This mechanism makes them effective against a wide range of fungal pathogens affecting crops . The potential use of 5-hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole in developing new agricultural chemicals is an area of ongoing research.

Plant Growth Regulators

Research has indicated that triazole derivatives can act as plant growth regulators. They can enhance growth rates and improve crop yields by modulating hormonal pathways in plants .

Materials Science Applications

Energetic Materials

5-Hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole can be utilized in the synthesis of nitrogen-rich energetic materials. Such compounds are being explored for their potential applications in propellants and explosives due to their high energy density and stability .

Polymer Chemistry

Triazoles are also being studied for their role in polymer chemistry. The incorporation of triazole moieties into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-Hydrazino-1-(methoxymethyl)-1h-1,2,4-triazole involves its interaction with various molecular targets. The hydrazino group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-Hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole with analogous 1,2,4-triazole derivatives, emphasizing substituent variations and their implications:

Biological Activity

5-Hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole ring system is a significant scaffold in medicinal chemistry due to its broad spectrum of biological activities. Compounds containing this moiety exhibit various pharmacological effects including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibits the growth of cancer cells.

- Anti-inflammatory : Reduces inflammation.

- Anticonvulsant : Prevents seizures.

These properties make triazoles attractive candidates for drug development .

Synthesis of 5-Hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole

The synthesis of 5-hydrazino derivatives typically involves the reaction of hydrazine with appropriate aldehydes or ketones under controlled conditions. The methoxymethyl group can be introduced via alkylation reactions. The purity and structure of synthesized compounds are generally confirmed using techniques like NMR spectroscopy and mass spectrometry .

Anticancer Activity

Recent studies have demonstrated that triazole derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to 5-hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole have shown promising results against various cancer cell lines:

- Cell Lines Tested : PC-3 (prostate cancer), MDA-MB-231 (triple-negative breast cancer), and Panc-1 (pancreatic cancer).

- Methodology : The MTT assay was commonly used to assess cell viability post-treatment with triazole derivatives.

The results indicated that these compounds could induce cytotoxicity in cancer cells, with varying degrees of effectiveness depending on the specific structure and substituents present .

Antimicrobial Activity

The antimicrobial efficacy of 5-hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole has also been evaluated. Research indicates that triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 0.75 |

These findings highlight the potential of triazole derivatives as effective antimicrobial agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity exhibited by triazole derivatives. Studies have shown that these compounds can modulate inflammatory cytokine production in vitro:

- Cytokines Analyzed : TNF-α, IL-6, IL-10.

Results indicated that certain derivatives significantly reduced cytokine levels compared to controls, suggesting a mechanism for their anti-inflammatory action .

Case Studies

Several case studies illustrate the biological activity of related triazole compounds:

-

Study on Anticancer Activity :

- Researchers synthesized a series of hydrazone derivatives from triazoles and tested them against prostate cancer cell lines.

- Results showed IC50 values indicating effective inhibition of cell proliferation.

-

Evaluation of Antimicrobial Properties :

- A study compared various triazole derivatives against standard antibiotics.

- Compounds displayed enhanced activity against resistant bacterial strains.

-

Assessment of Anti-inflammatory Properties :

- In vitro assays demonstrated that specific triazole derivatives could significantly lower inflammatory markers in stimulated immune cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, hydrazine hydrate is often used to introduce the hydrazino group, while methoxymethyl groups may be added via alkylation or nucleophilic substitution. Optimization includes controlling temperature (e.g., reflux in toluene at 95–100°C), stoichiometric ratios of reagents (e.g., 1:1 molar ratio of hydrazine to triazole intermediates), and catalysts like sodium hydride or phosphorus oxychloride for cyclization. Reaction progress can be monitored via TLC, and purification achieved through recrystallization (ethanol/ether mixtures) or HPLC .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Identifies protons on the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxymethyl groups (δ 3.3–3.5 ppm for OCH3).

- IR Spectroscopy : Detects N–H stretches (3100–3300 cm⁻¹ for hydrazino groups) and C–O–C vibrations (1050–1150 cm⁻¹ for methoxymethyl).

- HPLC : Quantifies purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients.

- Elemental Analysis : Confirms molecular formula (e.g., C₅H₁₀N₆O) with <0.3% deviation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 5-Hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets like 14α-demethylase lanosterol (PDB: 3LD6). Key steps:

Prepare the ligand (protonation states, energy minimization).

Define the enzyme’s active site (grid box centered on heme cofactor).

Run docking simulations; analyze binding affinities (ΔG < −7 kcal/mol suggests strong binding).

Validation requires in vitro assays (e.g., antifungal susceptibility testing against Candida spp.) to correlate docking scores with IC50 values .

Q. What strategies can modify the hydrazino and methoxymethyl groups to enhance pharmacological properties?

- Methodological Answer :

- Hydrazino Group : Acylation with carboxylic acids (e.g., acetic anhydride) improves metabolic stability.

- Methoxymethyl : Replace with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for nucleophilic targets.

- Hybridization : Introduce pyrazole or thiadiazole fragments (via cyclocondensation) to broaden bioactivity. For example, 5-aryl-1,2,4-triazole derivatives show COX-2 inhibition (IC50 < 1 µM) when substituted with sulfonyl groups .

Q. How can researchers address contradictions in reported biological data for triazole derivatives?

- Methodological Answer :

Meta-Analysis : Compare assay conditions (e.g., MIC values under varying pH/temperature).

Structural Validation : Ensure synthesized compounds match claimed structures (via X-ray crystallography).

Dose-Response Curves : Use standardized protocols (CLSI guidelines) to minimize variability in antimicrobial assays.

For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility or solvent effects (DMSO vs. aqueous buffers) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.